- Rearrangement of Homoallylic Alcohols Induced by DAST, Organic Letters, 2006, 8(10), 2091-2094

Cas no 93379-49-8 ((+)-TADDOL)

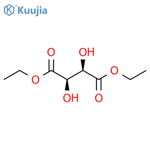

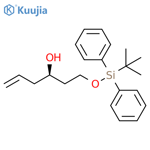

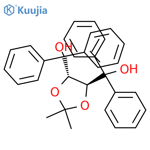

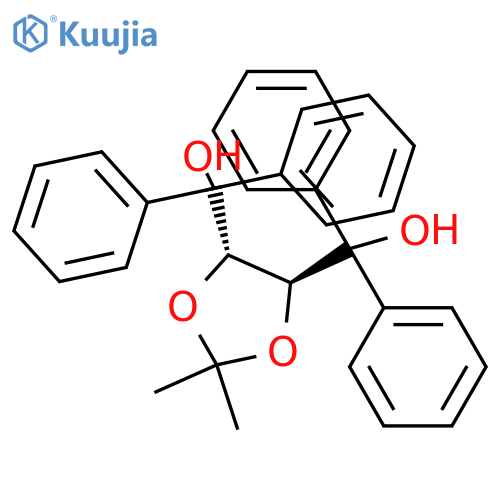

(+)-TADDOL structure

Produktname:(+)-TADDOL

(+)-TADDOL Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane

- (2S,3S)-(-)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane

- (4S,5S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyldioxolane

- 1,1,4,4-Tetraphenyl-2,3-O-isopropylidene-L-threitol

- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (+)-Taddol

- DIMETHY-1,3-DIOXOLANE-4,5-DIYL (2,2-)

- (+)-(4S,5S)-TADDOL

- (+)-2,6-BIS[(4R)-4-(I-PROPYL)-2-OXAZOLIN-2-YL]PYRIDINE

- (S)-iPr-PyBox

- (S,S)-2,2'-(2,6-Pyridinediyl)bis(4-isopropyl-2-oxazoline)

- (S,S)-ip-pybox

- (S,S)-Pri-Pybox

- (S,S)-Pybox-i-Pr

- (S,S)-TADDOL

- ?(+)-Taddol

- [(S,S)-i-Pr-Pybox]

- 2,6-bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine

- 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine

- (+)-trans-α,α'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (2S,3S)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-1,2,3,4-butanetetrol

- (+)-2,3-O-Isopropylidene-1,1,4,4-tetraphenyl-D-threitol

- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol

- C31H30O4

- [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis(diphenylmethanol)

- (4S,5S)-2,2-Dimethyl-lla pound inverted question marka pound inverted question marketraphenyldioxolane-4,5-dimethanol

- (S,s)

- (4S,5S)-2,2-Dimethyl-α4,α4,α5,α5-tetraphenyl-1,3-dioxolane-4,5-dimethanol (ACI)

- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S,5S)- (9CI)

- 1,3-Dioxolane-4,5-dimethanol, 2,2-dimethyl-α,α,α′,α′-tetraphenyl-, (4S-trans)- (ZCI)

- (+)-Taddol I

- (+)-trans-α,α′-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- (4S,5S)-4,5-Bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolane

- (4S,5S)-Taddol

- (S)-Taddol

- (S,S)-2,2-Dimethyl-α,α,α′,α′-tetraphenyl-1,3-dioxolane-4,5-dimethanol

- (S,S)-4,5-Bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane

- SCHEMBL4383952

- B2048

- T71474

- DTXSID701317964

- CS-W013767

- AS-11054

- A1-24353

- (4S,5S)-2,2-Dimethyl- alpha , alpha , alpha ', alpha '-tetraphenyldioxolane-4,5-dimethanol

- AKOS016842871

- MFCD00010079

- [(4S,5S)-5-(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]diphenylmethanol

- [(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

- (+)-45-Bis[hydroxy(diphenyl)methyl]-22-dimethyl-13-dioxolane

- (+)-trans-Alpha,alpha'-(2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

- ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis-(diphenylmethanol)

- 93379-49-8

- (4S,5S)-2,2-Dimethyl-alpha,alpha,alpha',alpha'-tetraphenyldioxolane-4,5-dimethanol, 97%

- (+)-TADDOL

-

- MDL: MFCD00010079

- Inchi: 1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m0/s1

- InChI-Schlüssel: OWVIRVJQDVCGQX-NSOVKSMOSA-N

- Lächelt: C(C1C=CC=CC=1)(C1C=CC=CC=1)([C@H]1OC(C)(C)O[C@@H]1C(C1C=CC=CC=1)(C1C=CC=CC=1)O)O

- BRN: 4724097

Berechnete Eigenschaften

- Genaue Masse: 466.21400

- Monoisotopenmasse: 466.21440943g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 35

- Anzahl drehbarer Bindungen: 6

- Komplexität: 574

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 58.9

- XLogP3: 5.2

- Oberflächenladung: 0

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Dichte: 1.2

- Schmelzpunkt: 194.0 to 198.0 deg-C

- Siedepunkt: 633.2 ℃ at 760 mmHg

- Flammpunkt: 336.718℃

- Brechungsindex: 1.615

- PSA: 58.92000

- LogP: 5.37870

- Spezifische Rotation: -62.6 º (c=1 in chloroform)

- Löslichkeit: Nicht bestimmt

- Optische Aktivität: [α]19/D +67°, c = 1 in chloroform

(+)-TADDOL Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H315; H319; H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Code der Gefahrenkategorie: 20/21/22-36/37/38

- Sicherheitshinweise: S26; S36

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Store at room temperature

- Risikophrasen:R20/21/22

(+)-TADDOL Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-11054-1MG |

(+)-Taddol |

93379-49-8 | >98% | 1mg |

£37.00 | 2025-02-08 | |

| TRC | T779313-50mg |

(+)-TADDOL |

93379-49-8 | 50mg |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015889-5g |

(+)-TADDOL |

93379-49-8 | 97% | 5g |

¥149 | 2024-05-20 | |

| eNovation Chemicals LLC | D759395-100g |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |

93379-49-8 | 97% | 100g |

$255 | 2024-06-07 | |

| abcr | AB137839-5 g |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; . |

93379-49-8 | 5 g |

€120.60 | 2023-07-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803588-25g |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane |

93379-49-8 | 97.0% | 25g |

¥1,128.00 | 2022-10-10 | |

| abcr | AB137839-1 g |

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolane; . |

93379-49-8 | 1 g |

€81.90 | 2023-07-20 | ||

| Key Organics Ltd | AS-11054-10MG |

(+)-Taddol |

93379-49-8 | >98% | 10mg |

£63.00 | 2025-02-08 | |

| Alichem | A159001591-25g |

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) |

93379-49-8 | 97% | 25g |

$357.39 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BH844-1g |

(+)-TADDOL |

93379-49-8 | 98% | 1g |

215CNY | 2021-05-10 |

(+)-TADDOL Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; reflux

1.2 -

1.2 -

Referenz

- Selective synthesis by using crystal field and various asymmetric field, Nihon Daigaku Seisan Kogakubu Haiteku Risachi Senta Kenkyu Hokokusho, 2004, 2,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Formation of racemic compound crystals by mixing of two enantiomeric crystals in the solid state. Liquid transport of molecules from crystal to crystal, Journal of the Chemical Society, 1997, (9), 1877-1885

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Resolution of organic compounds via inclusion complexes with trans-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol, Japan, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

Referenz

- Charge-activated TADDOLs: Recyclable organocatalysts for asymmetric (hetero-)Diels-Alder reactions, Journal of Physical Organic Chemistry, 2022, 35(9),

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Atroposelective Kinetic Resolution of 8H-Indeno[1,2-c]thiophen-8-ols via Pd-Catalyzed C-C Bond Cleavage Reaction, Organic Letters, 2022, 24(12), 2387-2392

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; -78 °C; 1 h, -78 °C

1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C

1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.4 Solvents: Diethyl ether ; 18 h, -78 °C

1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt

1.2 Reagents: Potassium sodium tartrate Solvents: Ethyl acetate , Water ; -78 °C; 2 h, -78 °C

1.3 Solvents: Diethyl ether , Tetrahydrofuran ; 0 °C; 2 h, 0 °C; 0 °C → -78 °C

1.4 Solvents: Diethyl ether ; 18 h, -78 °C

1.5 Reagents: Water ; -78 °C; -78 °C → rt; 24 h, rt

Referenz

- Synthetic Approach to Wortmannilactone C, Organic Letters, 2015, 17(4), 816-819

Herstellungsverfahren 8

Reaktionsbedingungen

Referenz

- Asymmetric alkylation catalyzed by chiral alkali metal alkoxides of TADDOL. Synthesis of α-methyl amino acids, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1999, 48(5), 917-923

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- Synthesis of tetraaryl 1,4-diol chiral ligands, Yanbian Daxue Xuebao, 1996, 22(4), 26-28

Herstellungsverfahren 10

Reaktionsbedingungen

Referenz

- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Solvents: Diethyl ether , Tetrahydrofuran

1.2 Solvents: Diethyl ether

1.3 Reagents: Ammonium fluoride Solvents: Water

1.2 Solvents: Diethyl ether

1.3 Reagents: Ammonium fluoride Solvents: Water

Referenz

- Enantioselective Allyltitanations and Metathesis Reactions. Application to the Synthesis of Piperidine Alkaloids (+)-Sedamine and (-)-Prosophylline, Journal of Organic Chemistry, 2002, 67(7), 1982-1992

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium aluminum hydride Solvents: Tetrahydrofuran ; rt; 5 min, rt

Referenz

- Chiral hydride complexes, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Solvents: Tetrahydrofuran

Referenz

- Design of a new chiral host compound, trans-4,5-bis(hydroxydiphenylmethyl)-2,2-dimethyl-1,3-dioxacyclopentane. An effective optical resolution of bicyclic enones through host-guest complex formation, Tetrahedron Letters, 1988, 29(5), 551-4

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Solvents: Diethyl ether , Tetrahydrofuran ; -78 °C; 10 min, -78 °C; 3 h, 0 °C; 0 °C → -78 °C

1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C

1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C

1.2 Solvents: Diethyl ether ; -78 °C; 20 h, -78 °C

1.3 Solvents: Water ; -78 °C; 48 h, rt; 16 h, 0 °C

Referenz

- Synthesis of a Platform To Access Bistramides and Their Analogues, Organic Letters, 2011, 13(22), 6018-6021

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 2 h, reflux; reflux → rt

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt

1.3 Reagents: Hydrochloric acid , Ammonium chloride Solvents: Water ; rt

Referenz

- Chiral Aluminum Complex Controls Enantioselective Nickel-Catalyzed Synthesis of Indenes: C-CN Bond Activation, Angewandte Chemie, 2020, 59(19), 7439-7443

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; reflux

Referenz

- Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne, Journal of the American Chemical Society, 2017, 139(50), 18150-18153

Herstellungsverfahren 17

Reaktionsbedingungen

Referenz

- Large-scale preparation of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives (TADDOLs), useful auxiliaries for enantioselective synthesis and their structure in the solid state, Chimia, 1991, 45, 238-41

(+)-TADDOL Raw materials

- (+)-TADDOL

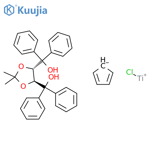

- Titanium, chloro(h5-2,4-cyclopentadien-1-yl)[(4S,5S)-2,2-dimethyl-a4,a4,a5,a5-tetraphenyl-1,3-dioxolane-4,5-dimethanolato(2-)-kO4,kO5]-

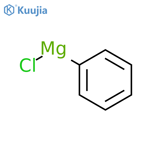

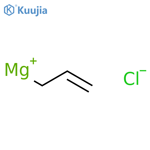

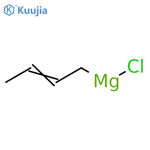

- Allylmagnesium chloride

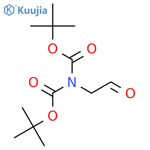

- (+)-Diethyl L-tartrate

- Phenylmagnesium chloride

- N-[(E)-1-carbamoyl-2-(4-chlorophenyl)ethenyl]furan-2-carboxamide

- (4S,5S)-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate

- Imidodicarbonic acid, (2-oxoethyl)-, bis(1,1-dimethylethyl) ester

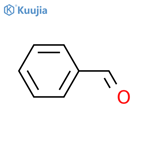

- Benzaldehyde

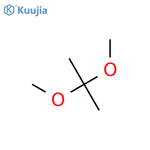

- 2,2-Dimethoxypropane

- Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-

(+)-TADDOL Preparation Products

(+)-TADDOL Verwandte Literatur

-

Zhong Jin Nat. Prod. Rep. 2006 23 464

-

Hironobu Watanabe,Takuya Yamamoto,Arihiro Kanazawa,Sadahito Aoshima Polym. Chem. 2020 11 3398

-

Torsten Busch,Andreas Kirschning Nat. Prod. Rep. 2008 25 318

-

Hisashi Yamamoto,Norie Momiyama Chem. Commun. 2005 3514

-

Xian Liu,Huifang Nie,Lin Yao,Ru Jiang,Weiping Chen RSC Adv. 2020 10 16882

93379-49-8 ((+)-TADDOL) Verwandte Produkte

- 4132-28-9(2,3,4,6-Tetra-O-benzyl-D-glucopyranose)

- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)

- 77-83-8(Ethyl 3-methyl-3-phenylglycidate)

- 6988-39-2(Methyl 4,6-O-benzylidene-b-D-galactopyranoside)

- 6577-41-9(Oxapiumiodide)

- 7374-79-0(Acanthoside B)

- 2568-25-4(Benzaldehyde Propylene Glycol Acetal)

- 10310-32-4((3R,4R,5R)-4-benzyloxy-5-[(1R)-1,2-dibenzyloxyethyl]-2-ethoxy-tetrahydrofuran-3-ol)

- 10338-51-9(Salidroside)

- 464-72-2(1,1,2,2-Tetraphenylethane-1,2-diol)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93379-49-8)(+)-TADDOL

Reinheit:99%

Menge:100g

Preis ($):444.0